3-propoxy-1-propyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide
Description
3-Propoxy-1-propyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a propoxy group at position 3, a propyl group at position 1, and a 4-(trifluoromethyl)phenyl substituent on the carboxamide nitrogen.
Properties
IUPAC Name |
3-propoxy-1-propyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2/c1-3-9-23-11-14(16(22-23)25-10-4-2)15(24)21-13-7-5-12(6-8-13)17(18,19)20/h5-8,11H,3-4,9-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGCNUZARJBIPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Propoxy-1-propyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide, identified by its CAS number 1013765-63-3, is a compound that has gained attention for its potential biological activities. This article summarizes its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₂₅F₃N₄O₂
- Molecular Weight : 366.41 g/mol
- Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and a propoxy chain, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity of Similar Pyrazole Compounds
| Compound Name | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 3.12 | Gram-positive bacteria |
| Compound B | 15.625 | Antistaphylococcal |
| Compound C | 62.5 | Antienterococcal |
The antimicrobial mechanism of action for pyrazole derivatives often involves:
- Inhibition of Protein Synthesis : These compounds can disrupt bacterial protein synthesis pathways.
- Interference with Nucleic Acid Production : They may inhibit the synthesis of nucleic acids, which are crucial for bacterial replication.
- Biofilm Disruption : Some studies have shown that pyrazole derivatives can significantly disrupt biofilms formed by pathogenic bacteria, enhancing their effectiveness against persistent infections .
Case Studies
- Antibacterial Efficacy : A study demonstrated that a derivative of the compound exhibited an MIC value as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
- Biofilm Inhibition : Another investigation found that certain pyrazole derivatives effectively reduced biofilm formation in Staphylococcus epidermidis, with minimal cytotoxicity towards human cells .
Table 2: Comparison of Biological Activities
| Compound | MIC (μg/mL) | Biofilm Inhibition | Cytotoxicity (IC50 μM) |
|---|---|---|---|
| 3-propoxy-pyrazole | 3.12 | High | >100 |
| Ciprofloxacin | 0.381 | Moderate | 48.8 |
| Compound from Study X | 15.625 | Low | >200 |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The physicochemical and biological properties of pyrazole carboxamides are highly dependent on substituent chemistry. Below is a comparative analysis of key analogs:
Key Observations:
- Alkoxy/Alkyl Chain Length : The target compound’s propoxy and propyl groups confer longer carbon chains than analogs like 3-ethoxy-1-ethyl derivatives (e.g., ), likely increasing lipophilicity and membrane permeability.
- Trifluoromethyl vs.
- Amino vs. Alkoxy Groups: Amino-substituted analogs (e.g., ) exhibit higher melting points (247°C vs. ~180°C for alkyl/alkoxy derivatives), suggesting stronger intermolecular interactions.
Q & A
Q. What are the established synthetic routes for 3-propoxy-1-propyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrazole-carboxamide derivatives typically follows a multi-step approach involving cyclocondensation, alkylation, and coupling reactions. For example, similar compounds (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) are synthesized via cyclocondensation of acetoacetate derivatives with hydrazines, followed by propoxylation and propyl group introduction using nucleophilic substitution . Key factors affecting yield include:
- Temperature control : Higher temperatures (80–100°C) improve reaction rates but may degrade sensitive intermediates.
- Catalyst selection : K₂CO₃ or NaH is often used for alkoxy group introduction, with yields >70% reported under optimized conditions .
- Purification : Silica gel chromatography or recrystallization is critical for isolating high-purity products .
Q. Which spectroscopic and computational methods are most reliable for characterizing the structure of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the pyrazole core and substituent positions. For example, the trifluoromethyl group at C3 appears as a singlet near δ 120–125 ppm in ¹³C NMR .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .
- DFT calculations : Predict vibrational frequencies and electronic properties, correlating with experimental IR and UV-Vis data .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme inhibition assays : Fluorescence-based or radiometric assays using purified targets (e.g., kinases or receptors) to measure IC₅₀ values .
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines to assess cytotoxicity .
- Solubility testing : Shake-flask method in PBS or simulated biological fluids to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the trifluoromethyl and propoxy substituents for enhanced target binding?
Methodological Answer:
- Substituent variation : Replace trifluoromethyl with difluoromethyl or chloro groups to assess steric/electronic effects on target affinity .
- Alkoxy chain length : Compare propoxy vs. ethoxy or butoxy groups using molecular docking to evaluate hydrophobic interactions .
- Bioisosteric replacement : Substitute the 4-(trifluoromethyl)phenyl group with heteroaromatic rings (e.g., pyridyl) to improve solubility .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Cross-validation : Replicate assays in orthogonal systems (e.g., SPR vs. fluorescence polarization) to confirm binding .
- Metabolic stability testing : Use liver microsomes to identify if rapid compound degradation explains false negatives .
- Molecular dynamics simulations : Model protein-ligand interactions under physiological conditions to explain differential activity .
Q. What computational strategies are effective for predicting pharmacokinetic properties like BBB penetration or CYP450 inhibition?
Methodological Answer:
- QSAR models : Use descriptors like logP, topological polar surface area (TPSA), and hydrogen-bond count to predict BBB permeability .
- CYP450 docking : Glide or AutoDock Vina simulations identify interactions with CYP3A4/2D6 active sites .
- ADMET prediction tools : SwissADME or ADMETlab 2.0 integrate in silico data to prioritize compounds with favorable profiles .
Q. How can isotopic labeling (e.g., ¹⁴C or ¹⁹F) aid in studying metabolic pathways?
Methodological Answer:
- ¹⁹F NMR tracking : Monitor metabolite formation in real-time using the trifluoromethyl group as a probe .
- Radiolabeled synthesis : Incorporate ¹⁴C at the propoxy chain to quantify excretion routes in animal models .
- Mass spectrometry imaging : Localize compound distribution in tissues using MALDI-TOF .
Q. What strategies mitigate solubility challenges during formulation for in vivo studies?
Methodological Answer:
Q. How do crystallographic studies inform polymorph screening and stability profiling?
Methodological Answer:
Q. What advanced statistical methods are used to analyze high-throughput screening (HTS) data for this compound?
Methodological Answer:
- Machine learning : Train random forest models on HTS data to prioritize analogs with desired activity .
- PCA clustering : Reduce dimensionality of assay results (e.g., cytotoxicity, solubility) to identify optimal candidates .
- Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to quantify efficacy/potency trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
